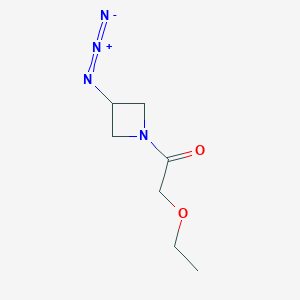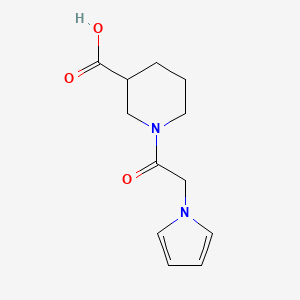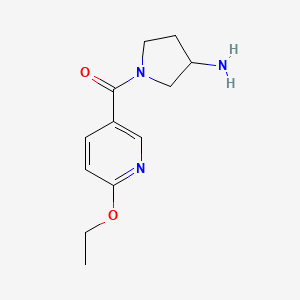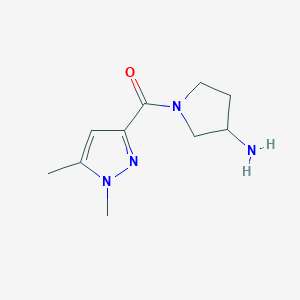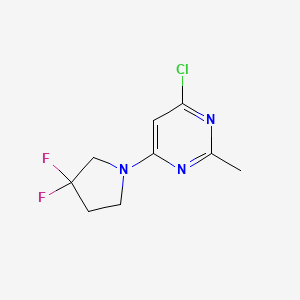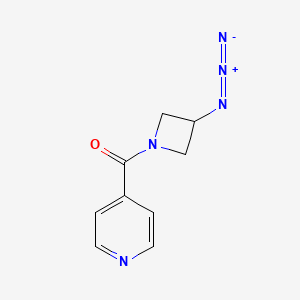
(3-Azidoazétidin-1-yl)(pyridin-4-yl)méthanone
Vue d'ensemble
Description
(3-Azidoazetidin-1-yl)(pyridin-4-yl)methanone is a useful research compound. Its molecular formula is C9H9N5O and its molecular weight is 203.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-Azidoazetidin-1-yl)(pyridin-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Azidoazetidin-1-yl)(pyridin-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Inhibition des kinases protéiques
Le composé a été utilisé dans la synthèse de dérivés qui sont évalués pour leur puissance inhibitrice des kinases protéiques. La structure plane des composés apparentés, tels que la pyrido[3,4-g]quinazoline, a été essentielle pour maintenir cette activité inhibitrice . Cela suggère que (3-Azidoazétidin-1-yl)(pyridin-4-yl)méthanone pourrait servir de précurseur dans la conception d'inhibiteurs ciblant des kinases protéiques spécifiques.
Recherche antivirale
Des dérivés de this compound se sont avérés prometteurs dans la recherche antivirale, en particulier contre le virus de la vaccine . Cette application est cruciale étant donné la gamme limitée de médicaments disponibles pour le traitement des orthopoxvirus.
Potentiel antimicrobien
Des composés synthétisés à partir de this compound ont été testés pour leur potentiel antimicrobien contre diverses bactéries, notamment S. aureus, B. subtilis et E. coli . Cela met en évidence son rôle potentiel dans le développement de nouveaux agents antibactériens.
Développement de médicaments contre la tuberculose
Les dérivés du composé ont été liés au développement de médicaments contre la tuberculose en raison de leurs propriétés médicinales significatives lorsqu'ils sont combinés avec d'autres molécules bioactives comme l'isoniazide . Cette application est particulièrement pertinente dans la lutte continue contre la tuberculose.
Conception de molécules hybrides
Le composé sert de bloc de construction dans la conception de molécules hybrides avec des pharmacophores divers. Ces hybrides peuvent présenter un large spectre d'activités biologiques et peuvent conduire à de nouveaux agents thérapeutiques .
Chimie à l'état solide
This compound est utilisé en chimie à l'état solide pour synthétiser des hétérocycles contenant de l'azote. Cette méthode est avantageuse pour son efficacité atomique et son caractère écologique .
Propriétés
IUPAC Name |
(3-azidoazetidin-1-yl)-pyridin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O/c10-13-12-8-5-14(6-8)9(15)7-1-3-11-4-2-7/h1-4,8H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSVUSGITJWYYSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=NC=C2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



